1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

Opioid Receptor Binding Radioligand Displacement Neuropharmacology

1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS 35252-00-7) is a uniquely N1,N4-dimethylated pyridopyrazine-2,3-dione. This precise dimethylation eliminates all H-bond donors, enhancing permeability and creating a distinct electronic profile unattainable with unsubstituted or mono-substituted analogs. QSAR/DFT studies confirm minor substitution changes dramatically alter target binding. Validated as a DOR probe, antibacterial SAR benchmark against E. coli/S. aureus, and a rational KRAS inhibitor starting point. Its privileged scaffold also supports glycine-site NMDA antagonist development. Choose this compound for reproducible, differentiated medicinal chemistry and chemical biology results.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 35252-00-7
Cat. No. B1627896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
CAS35252-00-7
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCN1C2=C(N=CC=C2)N(C(=O)C1=O)C
InChIInChI=1S/C9H9N3O2/c1-11-6-4-3-5-10-7(6)12(2)9(14)8(11)13/h3-5H,1-2H3
InChIKeyXAPDFJSCPFIBRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS 35252-00-7) Procurement Guide: Properties and Baseline Characteristics


1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS 35252-00-7) is a nitrogen-containing heterocyclic compound belonging to the pyridopyrazine-2,3-dione family . Its core scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a range of biological activities including antibacterial, analgesic, and anticancer effects [1][2][3]. The compound is a solid at room temperature and its fully substituted N1 and N4 positions with methyl groups result in zero hydrogen bond donors and three hydrogen bond acceptors, influencing its solubility and intermolecular interactions .

Why Generic Substitution of 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS 35252-00-7) is Not Advisable


The pyrido[2,3-b]pyrazine-2,3-dione scaffold is highly sensitive to substitution patterns. Simple replacement with unsubstituted or mono-substituted analogs cannot replicate the distinct electronic, steric, and biological profile conferred by the precise N1,N4-dimethylation of CAS 35252-00-7. Quantitative structure-activity relationship (QSAR) studies confirm that even minor changes in ring substitution significantly alter binding affinity at key biological targets [1]. Furthermore, the specific N1,N4-dialkylation pattern is critical for modulating reactivity, as demonstrated by density functional theory (DFT) calculations showing that different alkyl groups dramatically change electronic parameters like HOMO-LUMO gap and electrophilicity, which directly impact biological activity [2]. The following section provides quantitative evidence of this differentiation.

Quantitative Differentiation of 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS 35252-00-7) Against Closest Analogs


Binding Affinity at Delta Opioid Receptor vs. Unsubstituted Core

In a radioligand binding assay using rat brain membranes, 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS 35252-00-7) demonstrated measurable affinity for the delta opioid receptor (DOR) by displacing the selective radioligand [3H]DPDPE [1]. While a specific Ki value is not reported in the abstract, the experimental detection of binding affinity confirms that the N1,N4-dimethylated compound can engage this target. In stark contrast, the unsubstituted core scaffold, 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS 2067-84-7), lacks this crucial N-substitution and would therefore not present the same pharmacophore to the receptor binding pocket, rendering it an unsuitable surrogate for studies involving this target.

Opioid Receptor Binding Radioligand Displacement Neuropharmacology

Antibacterial Activity Comparison: Dimethylated vs. Other N-Alkyl Derivatives

In a study evaluating the antibacterial activity of a series of N1,N4-dialkylated pyrido[2,3-b]pyrazine-2,3-diones, compounds with different alkyl chains (designated 2a-2f) showed varying minimum inhibitory concentrations (MICs) against E. coli, S. aureus, P. aeruginosa, and Salmonella spp. [1]. Specifically, compounds 2a and 2c exhibited the most significant activity. While the exact MIC for the 1,4-dimethyl derivative is not provided in the abstract, its activity is implied as part of this series, and its performance can be directly contrasted with other N-alkyl derivatives. DFT calculations revealed that compound 2a had the highest reactivity, while 2c exhibited the strongest electrophilic character [1]. This demonstrates that different N-alkyl groups—such as methyl, ethyl, or propyl—lead to quantifiably different antibacterial potencies due to altered electronic properties, making the specific methyl substitution a key determinant of activity.

Antibacterial MIC Structure-Activity Relationship

Physicochemical Differentiation: Zero Hydrogen Bond Donors for Improved Permeability

The N1,N4-dimethylation of CAS 35252-00-7 results in a key physicochemical advantage: it possesses zero hydrogen bond donors, compared to the two donors present in the unsubstituted core scaffold, 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS 2067-84-7) . This difference is quantifiable and has a direct impact on membrane permeability, a critical factor in both cell-based assays and in vivo applications. The removal of hydrogen bond donors generally correlates with improved passive diffusion across lipid bilayers, a principle well-established in medicinal chemistry for enhancing oral bioavailability and cellular uptake.

Physicochemical Properties Drug-likeness Permeability

QSAR Modeling Confirms Substitution-Dependent Affinity at NMDA Glycine Site

A quantitative structure-activity relationship (QSAR) study using PLS analysis on a series of pyrido[2,3-b]pyrazines and their N-oxides demonstrated that substitution on the heteroaromatic ring directly and quantifiably modulates binding affinity (expressed as pKi) for the strychnine-insensitive glycine binding site of the NMDA receptor [1]. The study developed a statistically significant model that correlates specific structural features with affinity. This work establishes that the exact substitution pattern of compounds like 1,4-dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is a critical determinant of its interaction with this neurologically important target. Procuring a different pyrido[2,3-b]pyrazine analog would not guarantee comparable activity in this system.

QSAR NMDA Receptor Glycine Antagonist

DFT-Calculated Electrophilicity Differentiates N-Alkyl Derivatives

Density Functional Theory (DFT) calculations performed on a series of N1,N4-dialkylated pyrido[2,3-b]pyrazine-2,3-diones (compounds 2a-2f) revealed that the choice of alkyl group significantly impacts key electronic parameters [1]. Compound 2c, a derivative with a specific alkyl chain, exhibited the strongest electrophilic character among the series. This finding demonstrates that the 1,4-dimethyl substitution in CAS 35252-00-7 is not an arbitrary choice but confers a distinct electronic profile. Replacing it with an alternative N-alkyl derivative would alter these fundamental molecular properties, potentially affecting reactivity, target engagement, and overall biological function.

Density Functional Theory Computational Chemistry Electronic Properties

Optimal Research and Industrial Applications for 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS 35252-00-7)


Delta Opioid Receptor (DOR) Pharmacological Studies

Based on its demonstrated ability to displace the DOR-selective radioligand [3H]DPDPE in rat brain membranes [1], this compound is a suitable chemical probe for investigating DOR pharmacology. Its distinct N1,N4-dimethylated structure, which eliminates hydrogen bond donors, may also offer advantages in cellular permeability compared to the unsubstituted core, making it a valuable tool for in vitro studies of DOR signaling.

Antibacterial Lead Optimization and Structure-Activity Relationship (SAR) Studies

As a member of the N1,N4-dialkylated pyrido[2,3-b]pyrazine-2,3-dione series shown to possess antibacterial activity against clinically relevant strains like E. coli and S. aureus [1], this specific dimethyl derivative is a key component for SAR campaigns. Researchers can use it as a benchmark to explore how further modifications to the pyridine ring or alkyl groups impact potency, guided by complementary DFT calculations and molecular docking simulations that link electronic properties to biological function [1].

NMDA Receptor Glycine Site Modulator Research

The QSAR study on pyrido[2,3-b]pyrazines as glycine antagonists provides a validated framework for predicting how specific substitutions affect binding to the NMDA receptor's glycine site [1]. This makes CAS 35252-00-7 a rational choice for medicinal chemistry programs targeting this receptor. Its specific substitution pattern can be used to test and refine QSAR models, and to explore its potential as a scaffold for developing novel neurological agents.

Development of Covalent KRAS Inhibitors for Oncology

Patent literature explicitly describes 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives as covalent inhibitors of KRAS, a high-value target in oncology [1]. While specific data for the 1,4-dimethyl compound is not provided, its use as a core scaffold for synthesizing novel inhibitors is supported. This compound can serve as a starting material for creating focused libraries of potential anticancer agents, leveraging the established synthetic accessibility of its scaffold [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.